molecular formula C2H5Cl<br>CH3CH2Cl<br>C2H5Cl B1197429 Chloroethane CAS No. 75-00-3

Chloroethane

Cat. No. B1197429
CAS RN: 75-00-3
M. Wt: 64.51 g/mol
InChI Key: HRYZWHHZPQKTII-UHFFFAOYSA-N
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Description

Chloroethane, also known as ethyl chloride, is a chemical compound that was once widely used in producing tetraethyllead, a gasoline additive . It is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor .


Synthesis Analysis

Chloroethane is a potential reaction product of HCL and ethanol . A kinetic study for this reaction has been performed in the temperature range of 65°C-95°C . The synthetic reaction was carried out at 50°C . It was hypothesized that chloroethane may form in the headspace vial at 100°C in the presence of the drug substance, which is an HCl salt and contains .


Chemical Reactions Analysis

Chloroethane is thought to produce intoxication primarily through GABA receptor agonism, similar to other volatile anesthetics . Once in the atmosphere, it will break down by reactions with photochemically generated hydroxyl radicals . The half-life for this reaction has been estimated to be 40 days . If released to soil or water, chloroethane is expected to volatilize rapidly but it may leach into groundwater since it is expected to possess high mobility in soil .

Scientific Research Applications

Bioremediation of Groundwater Contaminants

Chloroethane is often found as a contaminant in groundwater due to industrial activities. Research has focused on the microbial degradation of chloroethanes, particularly through bioremediation techniques. Microorganisms can degrade toxic chloroethanes into less harmful compounds, and recent studies have aimed at optimizing these natural processes for effective environmental cleanup .

Research on Environmental Impact and Toxicology

Scientific research also investigates the environmental impact of chloroethane. Studies focus on its behavior in the environment, its toxicity to organisms, and the potential risks associated with its exposure .

Safety And Hazards

Chloroethane is flammable . Brief exposure to high levels can produce temporary feelings of intoxication . At higher levels, it can cause dizziness, increased reaction time, slurred speech, sleep disturbances, rapid eye movement, altered reflexes, tremors, hallucinations, and unconsciousness . It can also cause stomach cramps, nausea, vomiting, and eye irritation .

Future Directions

The global chloroethane market is expected to grow at a moderate pace during the forecast period . The growth of this market can be attributed to the increasing demand from various end-use industries such as pesticides, dyes, medicines, and chemical industries .

properties

IUPAC Name

chloroethane
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InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3
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InChI Key

HRYZWHHZPQKTII-UHFFFAOYSA-N
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Canonical SMILES

CCCl
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Molecular Formula

C2H5Cl
Record name ETHYL CHLORIDE
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DSSTOX Substance ID

DTXSID1020302
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Molecular Weight

64.51 g/mol
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Physical Description

Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas or liquid (below 54 degrees F) with a pungent, ether-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor., Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

54.1 °F at 760 mmHg (NTP, 1992), 12.3 °C @ 760 mm Hg, 54 °F
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Flash Point

-58 °F (NTP, 1992), -50 °C, -58 °F (-50 °C) (Closed cup), -58 °F (liquid), NA (Gas) -58 °F (Liquid)
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Solubility

0.574 g/100 mL at 68 °F (NTP, 1992), 0.574 g/100 ml in water @ 20 °C, 48.3 g/100 ml in alc, 0.447 g/100 g water at 0 °C, Solubility: 0.07 g water/100 g ethyl chloride at 0 °C; 103 g acetone/100 g ethyl chloride at 25 °C; 110 g benzene/100 g ethyl chloride at 25 °C; 87 g n-heptane/100 g ethyl chloride at 25 °C; 48 g ethanol/100 g ethyl chloride at 21 °C; 37 g methanol/100 g ethyl chloride at 25 °C; 0.6 G water/100 g ethyl chloride at 20 °C, For more Solubility (Complete) data for ETHYL CHLORIDE (6 total), please visit the HSDB record page., 0.6%
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Density

0.906 at 53.96 °F (USCG, 1999) - Less dense than water; will float, 0.9214 @ 0 °C/4 °C, Saturated vapor density= 0.25180 lb/cu ft @ 75 °C, 0.92 (liquid at 32 °F), 0.92 (Liquid at 32 °F), 2.23(relative gas density)
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Vapor Density

2.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.22 (Air= 1.00), 2.23
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Vapor Pressure

1000 mmHg at 68 °F ; 457 mmHg at 32 °F (NTP, 1992), 1010.0 [mmHg], 1010 mm Hg at 20 °C, 1000 mmHg
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Impurities

If prepared from industrial methylated spirit it contains a small variable proportion of methyl chloride.
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Product Name

Chloroethane

Color/Form

COLORLESS LIQUID, Colorless gas or liquid (below 54 degrees F) ... [Note: Shipped as a liquefied compressed gas].

CAS RN

75-00-3, 68411-72-3
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Melting Point

-218 °F (NTP, 1992), -138.7 °C, -218 °F
Record name ETHYL CHLORIDE
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Synthesis routes and methods

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
[Compound]
Name
gamma-aluminum oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C4 -hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroethane
Reactant of Route 2
Chloroethane
Reactant of Route 3
Chloroethane
Reactant of Route 4
Chloroethane
Reactant of Route 5
Reactant of Route 5
Chloroethane
Reactant of Route 6
Reactant of Route 6
Chloroethane

Q & A

Q1: What is the molecular formula and weight of Chloroethane?

A1: Chloroethane has the molecular formula C2H5Cl and a molecular weight of 64.51 g/mol. []

Q2: Is there any spectroscopic data available for Chloroethane?

A2: While the provided research papers primarily focus on Chloroethane's chemical properties and reactions, ideal gas thermodynamic properties have been evaluated using statistical thermodynamic methods based on a rigid-rotor harmonic-oscillator model. []

Q3: How does Chloroethane behave under various conditions in terms of material compatibility and stability?

A3: The provided papers mainly focus on Chloroethane's reactions and degradation pathways rather than its material compatibility in various conditions. For specific information on material compatibility, consult the relevant safety data sheets.

Q4: Are there any catalytic applications of Chloroethane?

A4: While Chloroethane can be produced through catalytic processes, its direct use as a catalyst is not extensively covered in the provided research papers.

Q5: Have there been any computational studies on Chloroethane?

A6: Yes, computational chemistry has been used to study the dechlorination of Chloroethane and other haloethanes. Researchers used the MINDO/3 method to calculate electron densities and investigate structure-reactivity relationships in microsomal dechlorination. []

Q6: Have any quantitative structure-activity relationship (QSAR) models been developed for Chloroethane or its analogs?

A7: Research indicates attempts to correlate electronic parameters calculated through computational methods (MINDO/3) with the dechlorination rates of Chloroethane and other haloethanes. While a previously suggested correlation wasn't confirmed, separate relationships for different structural classes (RCH2Cl, RCHCl2, and RCCl3) were observed. [] This finding suggests potential for QSAR model development within specific structural classes.

Q7: How stable is Chloroethane under different storage conditions?

A7: The research provided focuses more on Chloroethane's degradation pathways in environmental contexts and through chemical reactions rather than its shelf-life stability under various storage conditions. For specific stability data, consult the relevant safety data sheets.

Q8: What are the safety considerations and regulations surrounding the use and handling of Chloroethane?

A8: Due to its flammable nature, precautions must be taken during the handling and storage of Chloroethane. It's crucial to avoid heat, sparks, open flames, and static discharge. Specific safety information and regulations can be found in the relevant safety data sheets and regional regulatory guidelines.

Q9: How is Chloroethane absorbed, distributed, metabolized, and excreted (ADME) in living organisms?

A10: Research highlights that Chloroethane is eliminated from the body through exhalation and metabolic pathways. Two key metabolic routes include oxidation via cytochrome P-450, likely yielding acetaldehyde, and conjugation with glutathione (GSH). []

Q10: Are there any in vitro or in vivo studies investigating the efficacy of Chloroethane for its historical medical uses?

A10: While historically Chloroethane was used as a topical anesthetic, the provided research papers focus on its environmental fate, degradation pathways, and toxicity. For information on its historical medical uses and efficacy, consult older medical literature.

Q11: Is there any evidence of resistance development to Chloroethane in any context (e.g., microbial degradation, medical applications)?

A11: The provided papers primarily delve into Chloroethane's degradation pathways and do not offer insights into resistance development in microorganisms or other contexts.

Q12: What are the known toxic effects of Chloroethane?

A14: Chronic inhalation of high concentrations of Chloroethane has been shown to cause uterine tumors in female mice, classifying it as a potential carcinogen in this specific context. [, ] It's important to note that no uterine tumor increases were observed in female rats in the same study. [] This species-specific difference highlights the complexity of toxicity assessments.

Q13: Were there any non-neoplastic effects observed in the two-year Chloroethane inhalation studies?

A15: While the most significant findings of the two-year inhalation studies were related to tumor development, some non-neoplastic effects were also reported. Exposed male rats showed a lower final mean body weight compared to controls. In addition, exposed male rats exhibited a higher incidence of trichoepitheliomas, sebaceous gland adenomas, basal cell carcinomas, and squamous cell carcinomas of the skin compared to controls. []

Q14: How is Chloroethane typically introduced into the environment?

A16: As a man-made compound, Chloroethane's presence in the environment is primarily due to industrial activities. Releases from its production, use, and disposal can lead to its presence in soil and groundwater. []

Q15: What are the main pathways of Chloroethane degradation in the environment?

A17: Research highlights that Chloroethane can be biotransformed in subsurface environments. Under both methanogenic and sulfate-reducing conditions, it undergoes degradation, primarily through reductive dehalogenation, leading to the formation of 1,1-dichloroethane and chloroethane. [] Additionally, abiotic transformations contribute to the formation of 1,1-dichloroethene and acetic acid. []

Q16: What is the role of iron in the degradation of Chloroethane and other chlorinated compounds?

A18: Studies show that zero-valent iron powder can effectively degrade tetrachloroethanes and tetrachloromethane in the aqueous phase. While dichloroethanes, including Chloroethane, exhibit slower degradation rates. [] Notably, the degradation pathways and rates differ between isomers of polychlorinated ethanes, indicating a potential influence of structural properties on the degradation process. [] The use of iron powder for remediating contaminated soil and groundwater is a potential application being explored. []

Q17: How does the structure of chlorinated ethanes affect their degradation by iron filings?

A19: Research demonstrates that the structure of chlorinated ethanes influences their degradation rate by unrusted and rusted high carbon iron filings (HCIF). While 1,2-dichloroethane (1,2-DCA) shows minimal dehalogenation by either type of HCIF, other chloroethanes are dechlorinated at different rates. Interestingly, the dehalogenation rates are significantly higher with unrusted HCIF compared to rusted HCIF for all tested compounds, implying that rust formation on HCIF over time can hinder the dehalogenation process. []

Q18: Can microbial communities contribute to Chloroethane degradation?

A21: Yes, research suggests that microbial communities play a significant role in Chloroethane degradation. A study demonstrated that a butane-grown mixed culture could co-metabolically degrade various chlorinated aliphatic hydrocarbons, including Chloroethane. Interestingly, Chloroethane exhibited the highest transformation rate among the tested chloroethanes but also caused significant cell inactivation. [] This finding highlights the potential of microbial communities for bioremediation while also emphasizing the need to understand the impact of these pollutants on microbial viability.

Q19: How does the presence of other chlorinated compounds affect Chloroethane degradation?

A22: Research using a Dehalococcoides mccartyi consortium demonstrated that exposure to 1,2-dichloroethane (1,2-DCA) affected the community structure and dechlorination kinetics. While the consortium could simultaneously transform both vinyl chloride and 1,2-DCA to ethene, prolonged exposure to 1,2-DCA reduced the culture's capacity to transform vinyl chloride. Kinetic studies revealed that cis-dichloroethene, but not vinyl chloride, significantly inhibited 1,2-DCA dechlorination by the consortium. [] These findings underscore the importance of understanding how different chlorinated compounds interact and influence microbial dechlorination processes in mixed contaminant scenarios.

Q20: Are there any viable alternatives to Chloroethane in its various applications?

A20: The research papers provided focus on Chloroethane's properties and degradation pathways but do not offer a comparative analysis of alternatives. The feasibility of substitutes depends on the specific application and requires a thorough assessment of performance, cost, and environmental impact.

Q21: What are some of the key tools and resources used in the study of Chloroethane?

A21: Researchers employ a variety of techniques to study Chloroethane, including:

  • Gas chromatography/mass spectrometry (GC/MS): Used for the identification and quantification of Chloroethane and its degradation products in environmental samples. []
  • Computational chemistry software: Enables the prediction of molecular properties, reaction mechanisms, and environmental fate. [, ]

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